![molecular formula C8H6ClNaO5S B3366023 Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate CAS No. 130952-27-1](/img/structure/B3366023.png)
Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate
Overview
Description
Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its sulfonate group, which imparts unique properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and dried for commercial use.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to form 4-hydroxybenzenesulfonic acid and chloroacetic acid.
Oxidation and Reduction: It can participate in redox reactions depending on the reagents used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile.
Hydrolysis: 4-Hydroxybenzenesulfonic acid and chloroacetic acid.
Oxidation: Oxidized derivatives of the benzene ring.
Scientific Research Applications
Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling reagent for biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of surfactants and as a component in various industrial formulations.
Mechanism of Action
The mechanism of action of Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group enhances its solubility and reactivity, allowing it to participate in various biochemical pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function.
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another sulfonate compound used as a surfactant.
Sodium laureth sulfate: A widely used surfactant in personal care products.
Sodium 2-acryloxy ethan-1-oxy(3-pentadecyl) benzene sulfonate: A sulfonated surfactant derived from renewable resources.
Uniqueness: Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate is unique due to its chloroacetyl group, which imparts distinct reactivity compared to other sulfonate compounds. This makes it particularly valuable in applications requiring specific chemical modifications and interactions.
Properties
IUPAC Name |
sodium;4-(2-chloroacetyl)oxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S.Na/c9-5-8(10)14-6-1-3-7(4-2-6)15(11,12)13;/h1-4H,5H2,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPPYKWVLXMVHG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CCl)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635039 | |
| Record name | Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130952-27-1 | |
| Record name | Sodium 4-[(chloroacetyl)oxy]benzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



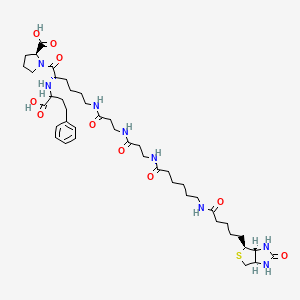

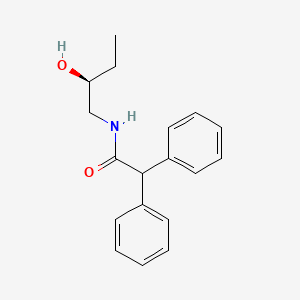
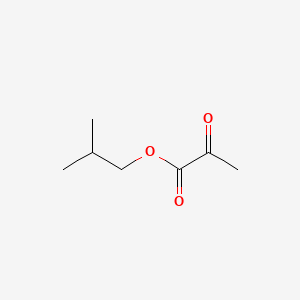


![Cyclohexane,bis[(ethenyloxy)methyl]-](/img/structure/B3366006.png)

![5-Oxo-hexahydro-pyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B3366026.png)
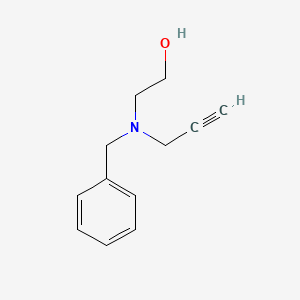

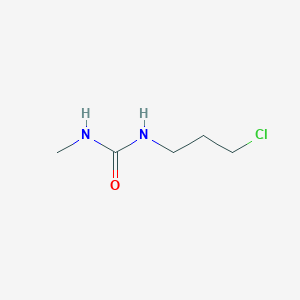
![2,2,2-trifluoroethyl N-{3-[(dimethylamino)methyl]phenyl}carbamate hydrochloride](/img/structure/B3366049.png)
